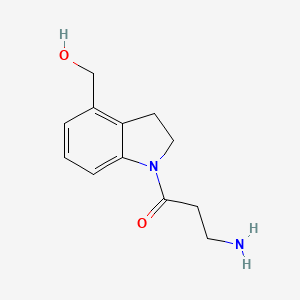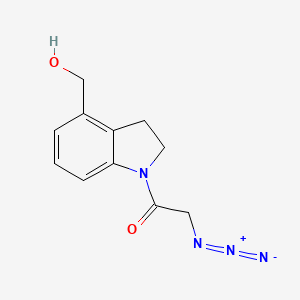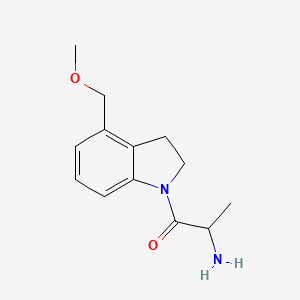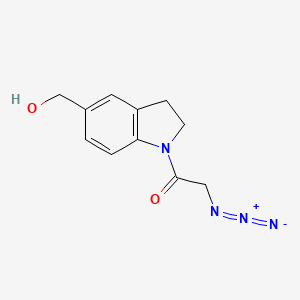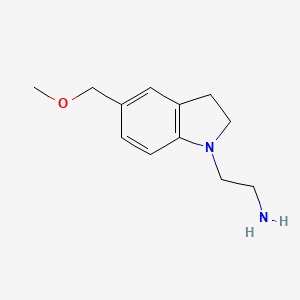
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one
Overview
Description
The chemical compound ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is a versatile material used in scientific research1. Its unique properties make it suitable for various applications, including drug development and material synthesis1.
Synthesis Analysis
Unfortunately, the specific synthesis process for ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is not readily available from the search results. However, it is offered by several suppliers for research purposes234.Molecular Structure Analysis
The molecular formula of ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is C10H14ClN3O23. However, the specific structural analysis is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ are not provided in the search results.Physical And Chemical Properties Analysis
The molecular weight of ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is 243.69 g/mol3. Further physical and chemical properties are not provided in the search results.Scientific Research Applications
Structural and Electronic Properties
Studies on substituted 3-tertiary-amino-6-aryl-pyridazines, including compounds structurally related to 4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one, have explored their crystal structures and electronic properties. These compounds have shown interesting structural features, such as the inclination of the phenyl ring and the delocalization of the piperidine nitrogen lone pair, which could influence their biological activity and interaction with biological targets (Georges et al., 1989).
Anticonvulsant Applications
The structural analysis of anticonvulsant compounds similar to the compound of interest suggests potential applications in the treatment or management of seizure disorders. The crystallographic and molecular orbital calculations provide insights into the molecular basis of their anticonvulsant activity, which could guide the development of new therapeutic agents (Georges et al., 1989).
Synthetic Chemistry and Biological Activity
Research on heterocyclic systems, including pyridazin-3-one derivatives, has led to the synthesis of compounds with anticipated biological activities. These studies have involved reactions to produce various derivatives, demonstrating the versatility of pyridazin-3-one as a scaffold for the development of pharmacologically active compounds. The structural modifications and synthetic strategies employed offer valuable insights into the design of compounds with potential applications in medicinal chemistry (Youssef et al., 2005).
Safety And Hazards
The specific safety and hazard information for ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ is not provided in the search results. It is important to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for ‘4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one’ are not specified in the search results. However, given its use in scientific research and potential for drug development and material synthesis1, it may have promising applications in these fields.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.
properties
IUPAC Name |
5-chloro-4-[3-(hydroxymethyl)piperidin-1-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c11-9-8(4-12-13-10(9)16)14-3-1-2-7(5-14)6-15/h4,7,15H,1-3,5-6H2,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOIDFLGRHIONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)piperidin-1-yl)pyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



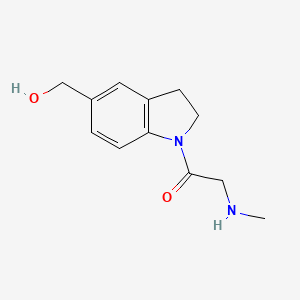

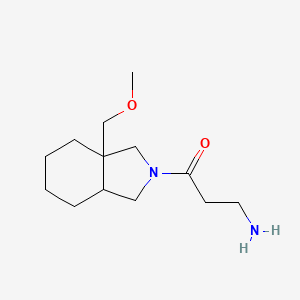
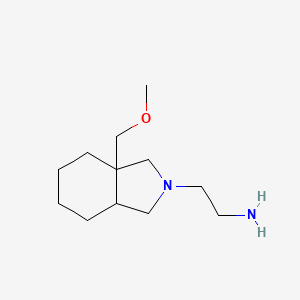
![(2-(3-aminopyridin-2-yl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1478513.png)
![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid](/img/structure/B1478516.png)
